molecular formula C13H14N2O4 B2512455 [2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid CAS No. 1638709-87-1

[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid

Cat. No. B2512455
CAS RN: 1638709-87-1
M. Wt: 262.265
InChI Key: YHNBLEYUWYJVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid” is a chemical compound with the CAS Number: 1214818-05-9 . It has a molecular weight of 276.29 . The IUPAC name for this compound is 3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid” is 1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid” should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Biological Activities

  • Researchers have synthesized novel derivatives of imidazolidin-4-yl acetic acid, including imidazoles, thiazoles, benzoxazines, and quinazolines, which demonstrated moderate antibacterial and antifungal activities against various microbial strains (Youssef et al., 2015).
  • A study synthesized 2-iminoimidazolidin-4-one derivatives and other related compounds, suggesting their potential utility in chemical synthesis and possibly in pharmacological applications (Shestakov et al., 2007).

Fluorescence Properties and Sensor Applications

  • A new fluorescent compound, synthesized from derivatives of imidazolidin-4-yl acetic acid, demonstrated a strong fluorescent quenching effect with Co2+, indicating its potential application as a selective fluorescent chemical sensor for Co2+ (Li Rui-j, 2013).

Antimicrobial Activities

  • Some derivatives of imidazolidin-4-yl acetic acid showed antibacterial activity, especially against Gram-positive bacterial strains, suggesting the relevance of specific molecular substitutions for enhancing antibacterial properties (Trotsko et al., 2018).

Structural and Conformational Studies

  • Comprehensive conformational studies of hydantoin-5-acetic acid (a derivative of imidazolidin-4-yl acetic acid) and orotic acid provided insights into their structural preferences, which are crucial for their application in forming supramolecular complexes (Gerhardt et al., 2012).

Anticancer Properties

  • The synthesis and evaluation of anticancer activity of azolidinedione-acetic acids derivatives revealed that certain compounds exhibited high selectivity and potential therapeutic efficacy against specific leukemia cell lines (Kaminskyy et al., 2009).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)8-10-12(18)15(13(19)14-10)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNBLEYUWYJVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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